molecular formula C36H23N3 B14355853 1,2-bis(9H-carbazol-1-yl)-9H-carbazole CAS No. 90650-76-3

1,2-bis(9H-carbazol-1-yl)-9H-carbazole

Cat. No.: B14355853
CAS No.: 90650-76-3
M. Wt: 497.6 g/mol
InChI Key: QBEGQPRKOHOTQI-UHFFFAOYSA-N
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Description

1,2-bis(9H-carbazol-1-yl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their wide range of applications in organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis(9H-carbazol-1-yl)-9H-carbazole typically involves the Ullmann reaction, which is a copper-catalyzed coupling reaction. The reaction conditions are often stringent, requiring high temperatures and the use of a large amount of catalyst. the Buchwald-Hartwig amination reaction, which is a palladium-catalyzed C-N coupling reaction, has also been employed for the synthesis of this compound. This method is preferred due to its milder reaction conditions and higher yields.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high purity and yield. The process typically includes the following steps:

  • Preparation of the carbazole precursor.
  • Coupling reaction using a palladium catalyst.
  • Purification of the product using column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,2-bis(9H-carbazol-1-yl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole-based quinones.

    Reduction: Reduction reactions can lead to the formation of dihydrocarbazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include carbazole-based quinones, dihydrocarbazole derivatives, and various substituted carbazole compounds.

Scientific Research Applications

1,2-bis(9H-carbazol-1-yl)-9H-carbazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 1,2-bis(9H-carbazol-1-yl)-9H-carbazole involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. In electronic applications, its unique electronic properties allow it to function as an efficient charge transport material.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another carbazole derivative used in OLEDs.

    N-phenylcarbazole: Known for its use in organic semiconductors.

    3,6-Di-tert-butylcarbazole: Used in the synthesis of polymers and materials science.

Uniqueness

1,2-bis(9H-carbazol-1-yl)-9H-carbazole stands out due to its unique structural arrangement, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe in biological systems.

Properties

CAS No.

90650-76-3

Molecular Formula

C36H23N3

Molecular Weight

497.6 g/mol

IUPAC Name

1,2-bis(9H-carbazol-1-yl)-9H-carbazole

InChI

InChI=1S/C36H23N3/c1-4-16-30-21(9-1)25-12-7-14-27(34(25)37-30)24-19-20-28-23-11-3-6-18-32(23)39-36(28)33(24)29-15-8-13-26-22-10-2-5-17-31(22)38-35(26)29/h1-20,37-39H

InChI Key

QBEGQPRKOHOTQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)C4=C(C5=C(C=C4)C6=CC=CC=C6N5)C7=CC=CC8=C7NC9=CC=CC=C89

Origin of Product

United States

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